molecular formula C12H20Cl2N2 B1434827 1-Methyl-3-phenyl-1,4-diazepane dihydrochloride CAS No. 1803587-11-2

1-Methyl-3-phenyl-1,4-diazepane dihydrochloride

Cat. No. B1434827
CAS RN: 1803587-11-2
M. Wt: 263.2 g/mol
InChI Key: QDDYIVUPSJIBNE-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1,4-diazepane dihydrochloride is a chemical compound with the CAS Number: 1803587-11-2 . It has a molecular weight of 263.21 and its IUPAC name is 1-methyl-3-phenyl-1,4-diazepane dihydrochloride .


Molecular Structure Analysis

The InChI code for 1-Methyl-3-phenyl-1,4-diazepane dihydrochloride is 1S/C12H18N2.2ClH/c1-14-9-5-8-13-12 (10-14)11-6-3-2-4-7-11;;/h2-4,6-7,12-13H,5,8-10H2,1H3;2*1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Transformation in Three-Component Reactions : Research by Voskressensky et al. (2014) explored the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction with methyl propiolate and indole, leading to substituted pyrroles. This work demonstrates the chemical versatility of diazepine-based compounds in synthetic transformations (Voskressensky et al., 2014).

  • Synthesis of Diazepin-1-one Derivatives : A study by Wang et al. (2014) reported the synthesis of new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, highlighting the potential of diazepine derivatives in the development of novel compounds (Wang et al., 2014).

Crystallographic and Structural Studies

  • Crystal Structure Analysis : Alonso et al. (2020) conducted structural studies of diazepin-4-ones, providing insight into the molecular geometry and conformational characteristics of diazepine derivatives, which is crucial for understanding their reactivity and interactions (Alonso et al., 2020).

  • X-ray Single-Crystal Diffraction : The crystal structure of certain diazepin-1-one derivatives was determined by X-ray single-crystal diffraction, as studied by Garoufis et al. (2015), providing valuable data on the molecular arrangements and interactions in solid-state forms (Garoufis et al., 2015).

Catalysis and Biological Activity

  • Inhibition and Cytotoxicity Correlation : Research by Spencer et al. (2009) found a correlation between cathepsin B inhibition and cytotoxicity in a series of palladacycles, indicating potential biological applications of diazepine compounds in medicinal chemistry (Spencer et al., 2009).

  • Antiproliferative Activity : Liszkiewicz (2002) examined the antiproliferative activity of certain benzodiazepine derivatives, shedding light on the potential therapeutic uses of diazepine compounds in cancer treatment (Liszkiewicz, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-methyl-3-phenyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-14-9-5-8-13-12(10-14)11-6-3-2-4-7-11;;/h2-4,6-7,12-13H,5,8-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDYIVUPSJIBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC(C1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenyl-1,4-diazepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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